![molecular formula C17H17N3O3S2 B6522189 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 886953-44-2](/img/structure/B6522189.png)
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Wissenschaftliche Forschungsanwendungen
- F2700-0116 has shown promise as an anticancer agent. Researchers are investigating its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Preclinical studies suggest that it may interfere with DNA replication and repair mechanisms, making it a potential candidate for cancer therapy .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. F2700-0116 has demonstrated anti-inflammatory effects by modulating immune responses. Researchers are exploring its potential as a novel anti-inflammatory drug .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. F2700-0116 has been investigated for its neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation .
- The rise of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. F2700-0116 exhibits antibacterial activity against certain strains. Researchers are studying its mechanism of action and potential applications in treating bacterial infections .
- Beyond its biological effects, F2700-0116 has interesting material properties. Researchers are exploring its use in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Its unique molecular structure makes it a candidate for innovative materials .
- F2700-0116 has received orphan drug designation for the treatment of Primary Sclerosing Cholangitis (PSC). This rare liver disease lacks effective therapies, and F2700-0116’s potential to modulate immune responses may offer hope for PSC patients .
Anticancer Potential
Anti-Inflammatory Properties
Neuroprotective Effects
Antibacterial Activity
Materials Science Applications
Orphan Drug Designation
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets such asKATP channels and AMPA receptors .
Mode of Action
Similar compounds have been reported to act asactivators of KATP channels on pancreatic endocrine tissue and vascular smooth muscle tissue . This suggests that the compound might interact with its targets, leading to changes in cellular activity.
Biochemical Pathways
Based on the reported activities of similar compounds, it could be involved in pathways related toinsulin release and vascular smooth muscle relaxation .
Result of Action
Based on the reported activities of similar compounds, it could potentially influenceinsulin release and induce relaxation of vascular smooth muscle tissue .
Eigenschaften
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-2-12-7-9-13(10-8-12)18-16(21)11-24-17-19-14-5-3-4-6-15(14)25(22,23)20-17/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJDEFSPQPOTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.